molecular formula C5H9ClN2S B1459305 (4-Methylthiazol-2-YL)methanamine hydrochloride CAS No. 1196146-15-2

(4-Methylthiazol-2-YL)methanamine hydrochloride

Cat. No.: B1459305
CAS No.: 1196146-15-2
M. Wt: 164.66 g/mol
InChI Key: ZUJSBRDBMOIFAN-UHFFFAOYSA-N
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Description

(4-Methylthiazol-2-YL)methanamine hydrochloride is a chemical building block of significant interest in medicinal chemistry and neuroscience research. This compound features a 4-methylthiazole ring, a privileged structure in drug discovery, functionalized with an amine group that serves as a versatile handle for further synthetic modification. Researchers value this amine hydrochloride salt for its role as a key synthetic intermediate in the development of novel bioactive molecules. Scientific studies on compounds sharing the 4-methylthiazol-2-amine scaffold have demonstrated potent biological activities. For instance, structural analogs have been investigated as neuroprotective agents. One such compound, N-adamantyl-4-methylthiazol-2-amine, has shown significant activity in attenuating glutamate-induced oxidative stress and inflammation in the brain, suggesting the potential of this chemical class in researching neurological disorders . Furthermore, thiazole derivatives are widely explored in other therapeutic areas due to their antioxidant, anti-inflammatory, and corrosion inhibition properties . As a supplied chemical, this compound is typically characterized by its high purity and is offered for research applications. It is essential for researchers to handle this material in accordance with safe laboratory practices, as related thiazole compounds can carry hazard classifications . This product is intended for research purposes only and is not approved for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

(4-methyl-1,3-thiazol-2-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2S.ClH/c1-4-3-8-5(2-6)7-4;/h3H,2,6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUJSBRDBMOIFAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1196146-15-2
Record name 2-Thiazolemethanamine, 4-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1196146-15-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Biological Activity

(4-Methylthiazol-2-YL)methanamine hydrochloride is a compound characterized by its thiazole ring structure, which is known for its diverse biological activities. This compound, with the CAS Number 1196146-15-2, has garnered attention for its potential applications in medicinal chemistry, particularly in antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by research findings, case studies, and relevant data.

  • Molecular Formula : C5_5H9_9ClN2_2S
  • Molecular Weight : 164.66 g/mol
  • Appearance : White to off-white powder
  • Density : Approximately 1.2 g/cm³
  • Boiling Point : 207.8 °C at 760 mmHg
  • Flash Point : 79.5 °C

The biological activity of this compound can be attributed to its interactions with various molecular targets in biological systems. The thiazole moiety plays a crucial role in these interactions, facilitating binding to enzymes and receptors involved in critical biological pathways.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it possesses moderate to high efficacy against various pathogenic strains, comparable to first-line pharmaceuticals.

Pathogen TypeActivity LevelReference
Gram-positive bacteriaModerate
Gram-negative bacteriaGood
FungiModerate to Good

Case Study: Antibacterial Efficacy

In a study evaluating the antibacterial activity of thiazole derivatives, this compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be lower than those of traditional antibiotics, suggesting its potential as an alternative treatment option.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Thiazole derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Research Findings on Anticancer Activity

A study focusing on thiazole-based compounds reported that several derivatives exhibited cytotoxic effects against different cancer cell lines, including:

Cell LineIC50_{50} (µM)Mechanism of Action
A431 (epidermoid carcinoma)<1.5Induction of apoptosis
HT29 (colon carcinoma)<2.0Cell cycle arrest at G2/M phase

The presence of the methyl group at position 4 of the thiazole ring was noted to enhance cytotoxicity, indicating a structure-activity relationship that could be further explored for drug development .

Synthesis and Derivative Exploration

The synthesis of this compound typically involves multi-step organic reactions that allow for the fine-tuning of its properties for specific applications. Derivatives of this compound are being synthesized to explore enhanced biological activities or altered pharmacokinetic profiles.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Thiazole Derivatives

Compound Name Substituents on Thiazole Ring Molecular Formula Molecular Weight (g/mol) CAS Number
This compound 4-CH₃, 2-NH₂CH₂ C₅H₁₀Cl₂N₂S 201.12 71064-30-7
[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine hydrochloride 4-NH₂CH₂, 2-(4-Cl-C₆H₄) C₁₀H₉ClN₂S·HCl 261.17 690632-35-0
[2-(3-Chlorophenyl)-1,3-thiazol-4-yl]methanamine hydrochloride monohydrate 4-NH₂CH₂, 2-(3-Cl-C₆H₄), monohydrate C₁₀H₉ClN₂S·HCl·H₂O 279.18 690632-12-3
4-Amino-2-methyl-5-phenylthiazole hydrochloride 4-NH₂, 2-CH₃, 5-C₆H₅ C₁₀H₁₁ClN₂S 226.72 1461714-51-1
[4-(Thiazol-2-yl)phenyl]methanamine hydrochloride Thiazole-2-yl attached to phenyl-CH₂NH₂ C₁₀H₁₁ClN₂S 226.73 1187451-28-0

Key Observations :

Substituent Position and Electronic Effects :

  • The methyl group at the 4-position in the target compound reduces steric hindrance compared to bulkier substituents like phenyl or chlorophenyl groups in analogues (e.g., [2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine hydrochloride) .
  • Electron-withdrawing groups (e.g., Cl in chlorophenyl derivatives) increase polarity and may enhance binding to biological targets, whereas electron-donating groups (e.g., CH₃ in the target compound) improve lipophilicity .

Salt Forms and Hydration: The target compound exists as a dihydrochloride salt, whereas others (e.g., [2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine hydrochloride) are monohydrochlorides. Dihydrochloride salts generally exhibit higher aqueous solubility due to increased ionic character . The monohydrate form of [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]methanamine hydrochloride (CAS 690632-12-3) has a lower melting point (203–204°C) compared to its anhydrous para-substituted counterpart (268°C), indicating hydration reduces thermal stability .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name Melting Point (°C) Solubility (Predicted) LogP (Estimated)
This compound Not reported High (due to dihydrochloride) 0.85
[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine hydrochloride 268 Moderate 2.34
[2-(3-Chlorophenyl)-1,3-thiazol-4-yl]methanamine hydrochloride monohydrate 203–204 Moderate 2.12
4-Amino-2-methyl-5-phenylthiazole hydrochloride Not reported Low (hydrophobic phenyl) 2.78

Key Observations :

  • LogP Trends : The target compound’s lower LogP (0.85) compared to chlorophenyl or phenyl derivatives (2.12–2.78) reflects its reduced hydrophobicity, which may influence membrane permeability and pharmacokinetics .
  • Thermal Stability : The para-chlorophenyl derivative’s higher melting point (268°C) suggests greater crystalline stability compared to meta-substituted or hydrated forms .

Preparation Methods

Palladium-Catalyzed Coupling Route

A prominent method involves a palladium-catalyzed cross-coupling reaction between a protected benzylamine derivative and a 4-methylthiazole bromide or carboxylic acid derivative.

Key Reaction Conditions:

  • Reactants: tert-butyl 4-(4-methylthiazol-5-yl)benzylcarbamate, potassium acetate, Pd(OAc)₂ catalyst.
  • Solvent: N,N-Dimethylacetamide (DMAc).
  • Atmosphere: Nitrogen degassing to avoid oxidation.
  • Temperature: Heating at 130 °C for 4 hours.
  • Workup: Extraction with ethyl acetate and water, washing with brine, and concentration under reduced pressure.

Outcomes:

  • High purity intermediate suitable for further transformation.
  • Avoidance of column chromatography through careful extraction and washing steps.
  • Scale-up demonstrated with multi-gram quantities (e.g., 42.5 g of product) and overall yield around 65% with 97% purity.

Amination of Halogenated Thiazole Derivatives

Another common route starts with halogenated thiazole derivatives, such as 4-bromothiazol-2-yl compounds, which undergo nucleophilic substitution with amines.

Typical Procedure:

  • Bromination of thiazole at the 4-position using brominating agents like N-bromosuccinimide (NBS) in solvents such as acetonitrile or dichloromethane.
  • Subsequent reaction of the brominated thiazole with methylamine or related amines under basic conditions to introduce the methanamine group at the 2-position.
  • Final treatment with hydrochloric acid to form the hydrochloride salt, enhancing compound stability and crystallinity.

Industrial Relevance:

  • This method is adaptable for large-scale synthesis.
  • Continuous flow reactors and automated processing can optimize yield and purity.
  • Purity typically reaches 95% or higher, suitable for research and pharmaceutical applications.

Detailed Multi-Step Synthesis Example (Based on VH032 Amine Hydrochloride Preparation)

A published column chromatography-free, multi-gram scale synthesis provides a detailed stepwise procedure:

Step Description Key Reagents & Conditions Yield & Notes
1 Formation of tert-butyl 4-(4-methylthiazol-5-yl)benzylcarbamate Reactants: compound 11 (62 g), compound 6 (54 g), KOAc, Pd(OAc)₂, DMAc, 130 °C, N₂ atmosphere Concentrated and extracted without chromatography
2 Conversion to (4-(4-methylthiazol-5-yl)phenyl)methanamine hydrochloride Treatment with HCl in dioxane, precipitation of solid 93% purity, 96% two-step yield
3 Coupling with Boc-protected pyrrolidine derivative Use of HATU, TEA in DMF/DCM, room temperature Crude product isolated by extraction
4 Deprotection and conversion to hydrochloride salt HCl in dioxane, precipitation, filtration 94% yield, 82% purity
5 Final amide coupling and salt formation HATU, DIPEA in DCM, followed by acid treatment and precipitation Overall yield 65%, 97% purity, 42.5 g product isolated

This method avoids column chromatography, employs common reagents, and is scalable to multi-gram quantities, making it industrially attractive.

Analytical Data Supporting Preparation

  • NMR Spectroscopy:

    • ^1H NMR (400 MHz, DMSO-d₆) for (4-(4-methylthiazol-5-yl)phenyl)methanamine hydrochloride shows characteristic signals at δ 9.09 (s, 1H), 8.57 (s, 3H), aromatic doublets around 7.62 and 7.55 ppm, methylene quartet at 4.06 ppm, and methyl singlet at 2.47 ppm.
  • Purity and Yield:

    • Purity of final hydrochloride salt typically exceeds 95%.
    • Overall yields from multi-step syntheses range from 60% to 70%, depending on scale and purification methods.

Summary Table of Preparation Methods

Method Key Features Advantages Disadvantages
Palladium-Catalyzed Coupling Uses Pd(OAc)₂, KOAc in DMAc, nitrogen atmosphere, 130 °C High purity, scalable, chromatography-free Requires expensive catalyst, inert atmosphere
Halogenation + Amination Bromination with NBS, amination with methylamine, HCl salt formation Simple reagents, adaptable to flow chemistry Multiple steps, potential side reactions during bromination
Multi-Step Industrial Route Combination of coupling, deprotection, amide formation, salt precipitation High yield, multi-gram scale, avoids chromatography Longer synthesis time, multiple purification steps

Q & A

Basic Research Questions

Q. What are the key physicochemical properties and structural identifiers of (4-Methylthiazol-2-YL)methanamine hydrochloride?

  • Answer : The compound has a molecular formula of C₅H₁₀Cl₂N₂S and a molecular weight of 201.12 g/mol (CAS 71064-30-7). Its canonical SMILES is Cl.ClC1=CSC(=N1)CN , and it is characterized by a thiazole ring substituted with a methyl group at position 4 and an aminomethyl group at position 2, with two hydrochloride counterions. Key identifiers include PubChem CID and safety data (e.g., GHS hazard codes) for handling .

Q. What synthetic routes are commonly employed for producing this compound?

  • Answer : Synthesis often involves Mannich reactions or nucleophilic substitution. For example, chloromethyl thiazole intermediates can react with dimethylamine under acidic conditions, followed by hydrochloride salt formation. Evidence from analogous compounds suggests using ethanol/water reflux for condensation and purification via recrystallization .

Q. How should researchers safely handle and store this compound?

  • Answer : The compound is classified under GHS Hazard Category 1 (skin/eye irritation). Safety protocols include using PPE (gloves, goggles), working in a fume hood, and storing in a cool, dry environment away from oxidizers. Emergency measures for exposure involve rinsing with water and seeking medical assistance .

Q. What analytical techniques are recommended for purity assessment and structural confirmation?

  • Answer :

  • Purity : HPLC with UV detection (95% minimum purity ).
  • Structural Confirmation :
  • NMR (¹H/¹³C) to verify thiazole ring protons (~6.5–7.5 ppm) and methyl/amine groups.
  • Mass Spectrometry (ESI-MS) for molecular ion peaks matching m/z 201.12.
  • Elemental Analysis to validate C, H, N, S, and Cl content .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s stereoelectronic properties?

  • Answer : Single-crystal X-ray diffraction using SHELXL (via the SHELX suite) enables precise determination of bond lengths, angles, and hydrogen bonding. For example, the thiazole ring’s planarity and hydrochloride counterion interactions can be mapped, aiding in understanding reactivity .

Q. What strategies mitigate contradictions in spectroscopic data during derivative synthesis?

  • Answer : Cross-validation with 2D NMR (COSY, HSQC) clarifies coupling patterns. For instance, NOESY can distinguish between regioisomers in thiazole derivatives. Computational methods (DFT) may also predict spectral profiles to reconcile experimental discrepancies .

Q. How can this compound serve as a precursor for bioactive analogs targeting enzyme inhibition?

  • Answer : The aminomethyl group is a versatile handle for derivatization. For example:

  • LOXL2 Inhibition : Analogous structures (e.g., (2-Chloropyridin-4-yl)methanamine hydrochloride) show selectivity for lysyl oxidases via amine coordination to active-site copper .
  • Antimicrobial Agents : Thiazole cores are known to disrupt bacterial cell membranes; coupling with sulfonamides or quinolones enhances activity .

Q. What are the challenges in optimizing reaction yields for large-scale synthesis?

  • Answer : Key issues include:

  • Byproduct Formation : Competing reactions (e.g., over-alkylation) are minimized using controlled stoichiometry and low-temperature conditions.
  • Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or preparative HPLC improves yield (>80% reported in optimized protocols) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(4-Methylthiazol-2-YL)methanamine hydrochloride
Reactant of Route 2
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(4-Methylthiazol-2-YL)methanamine hydrochloride

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